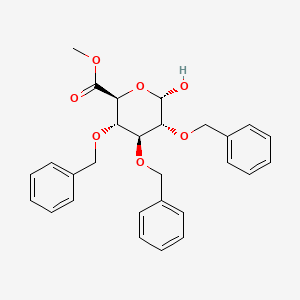

Methyl (2S,3S,4S,5R,6S)-3,4,5-tris(benzyloxy)-6-hydroxytetrahydro-2H-pyran-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl (2S,3S,4S,5R,6S)-3,4,5-tris(benzyloxy)-6-hydroxytetrahydro-2H-pyran-2-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple benzyloxy groups and a hydroxyl group attached to a tetrahydro-2H-pyran ring. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,3S,4S,5R,6S)-3,4,5-tris(benzyloxy)-6-hydroxytetrahydro-2H-pyran-2-carboxylate typically involves multiple steps, starting from simpler precursor molecules. One common synthetic route involves the protection of hydroxyl groups followed by selective benzylation. The reaction conditions often include the use of benzyl chloride and a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The final step involves the deprotection of the hydroxyl groups to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3S,4S,5R,6S)-3,4,5-tris(benzyloxy)-6-hydroxytetrahydro-2H-pyran-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.

Substitution: Sodium hydride (NaH) in DMF with the desired nucleophile.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a primary alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors. The benzyloxy groups can interact with enzyme active sites, leading to inhibition of enzyme activity.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties. They have shown promise in the development of drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile starting material for the production of high-value products.

Mechanism of Action

The mechanism of action of Methyl (2S,3S,4S,5R,6S)-3,4,5-tris(benzyloxy)-6-hydroxytetrahydro-2H-pyran-2-carboxylate involves its interaction with specific molecular targets. The benzyloxy groups can form hydrogen bonds and hydrophobic interactions with enzyme active sites or receptor binding sites. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

Methyl (2S,3S,4S,5R,6S)-3,4,5-triacetoxy-6-hydroxytetrahydro-2H-pyran-2-carboxylate: Similar structure but with acetoxy groups instead of benzyloxy groups.

Methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-hydroxytetrahydro-2H-pyran-2-carboxylate: Lacks the benzyloxy groups, making it less hydrophobic.

Uniqueness

The presence of multiple benzyloxy groups in Methyl (2S,3S,4S,5R,6S)-3,4,5-tris(benzyloxy)-6-hydroxytetrahydro-2H-pyran-2-carboxylate imparts unique hydrophobic properties and enhances its ability to interact with hydrophobic pockets in enzymes and receptors. This makes it a valuable compound for designing enzyme inhibitors and receptor modulators.

Biological Activity

Methyl (2S,3S,4S,5R,6S)-3,4,5-tris(benzyloxy)-6-hydroxytetrahydro-2H-pyran-2-carboxylate is a complex organic compound that has gained attention for its potential biological activities. This article reviews the compound's structure, synthesis methods, and biological properties based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula: C20H25O7

- CAS Number: 41546-21-8

- Molecular Weight: 365.41 g/mol

The compound features a tetrahydropyran ring with multiple benzyloxy groups and a hydroxyl group that contribute to its biological activity.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

- Protection of Hydroxyl Groups: The hydroxyl groups are protected using benzyloxy groups to enhance stability during subsequent reactions.

- Formation of the Tetrahydropyran Ring: This is achieved through cyclization reactions involving appropriate precursors.

- Deprotection and Purification: After the desired structure is obtained, protecting groups are removed to yield the final product.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. In vitro studies have demonstrated its ability to scavenge free radicals effectively. A study reported a reduction in oxidative stress markers in cellular models treated with this compound.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in various biological systems. Experimental models of inflammation indicated that it could inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have demonstrated effectiveness against a range of bacterial strains including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes.

Case Studies

-

Study on Antioxidant Activity:

- Objective: To evaluate the antioxidant potential using DPPH radical scavenging assay.

- Findings: The compound exhibited a dose-dependent scavenging effect with an IC50 value comparable to standard antioxidants like ascorbic acid.

-

Study on Anti-inflammatory Effects:

- Objective: To assess the impact on cytokine production in LPS-stimulated macrophages.

- Findings: Significant reduction in TNF-alpha and IL-6 levels was observed at concentrations of 10 µM and above.

-

Study on Antimicrobial Activity:

- Objective: To test against clinical isolates of bacteria.

- Findings: The compound displayed minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL for various strains tested.

Summary Table of Biological Activities

Properties

Molecular Formula |

C28H30O7 |

|---|---|

Molecular Weight |

478.5 g/mol |

IUPAC Name |

methyl (2S,3S,4S,5R,6S)-6-hydroxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate |

InChI |

InChI=1S/C28H30O7/c1-31-27(29)26-24(33-18-21-13-7-3-8-14-21)23(32-17-20-11-5-2-6-12-20)25(28(30)35-26)34-19-22-15-9-4-10-16-22/h2-16,23-26,28,30H,17-19H2,1H3/t23-,24-,25+,26-,28-/m0/s1 |

InChI Key |

NKKRXSRPNADUQE-HIBXFOCJSA-N |

Isomeric SMILES |

COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Canonical SMILES |

COC(=O)C1C(C(C(C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.